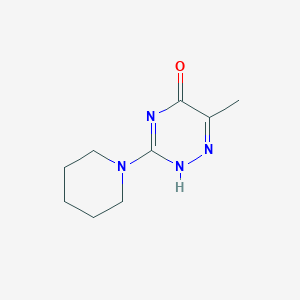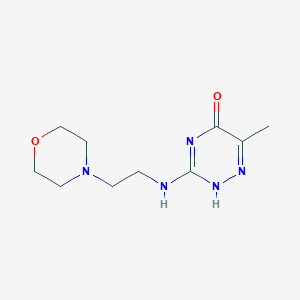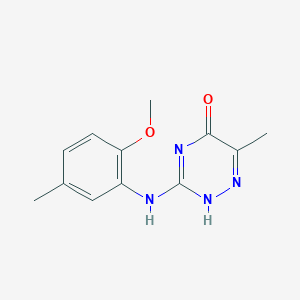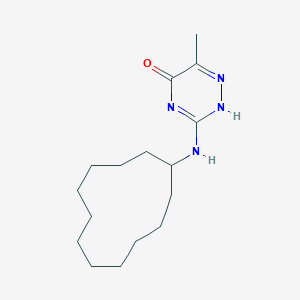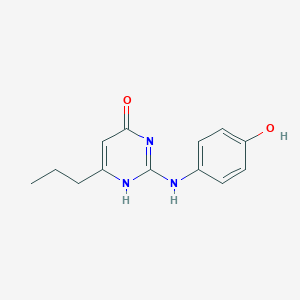![molecular formula C19H19N3O4S2 B254678 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide, also known as BAY-43-9006, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. The compound was first synthesized by scientists at Bayer Pharmaceuticals in the early 2000s and has since been the subject of numerous scientific studies. In
作用機序
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide inhibits the activity of several kinases that are involved in tumor growth and progression. Specifically, the compound binds to the ATP-binding pocket of RAF kinase and prevents its activation. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. Additionally, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to inhibit the activity of VEGFR and PDGFR, which are involved in tumor angiogenesis.
Biochemical and Physiological Effects:
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to inhibit tumor angiogenesis and reduce the formation of new blood vessels in tumors. Clinical studies have also shown that 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide can improve the overall survival of patients with advanced renal cell carcinoma and hepatocellular carcinoma.
実験室実験の利点と制限
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has several advantages for lab experiments. The compound is readily available and has a well-established synthesis method. Additionally, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been extensively studied and its mechanism of action is well-understood. However, there are also limitations to using 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in lab experiments. The compound has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has a relatively short half-life, which can make it difficult to maintain consistent drug levels in experiments.
将来の方向性
There are several future directions for research on 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide. One area of focus is the development of combination therapies that can enhance the efficacy of 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide. Additionally, there is ongoing research into the use of 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in other types of cancer, including lung cancer and pancreatic cancer. Finally, there is a need for further research into the mechanism of action of 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide and the potential for the development of resistance to the compound.
Conclusion:
In conclusion, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is a small molecule inhibitor that has shown promise as a potential therapy for several types of cancer. The compound has a well-established synthesis method and its mechanism of action is well-understood. However, there are limitations to using 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in lab experiments and ongoing research is needed to fully understand its potential in cancer treatment.
合成法
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with 2-chloro-6-(4-morpholinylsulfonyl)benzoic acid. The resulting intermediate is then subjected to a series of reactions that ultimately lead to the formation of the final product. The synthesis method has been well-established and is widely used in the research community.
科学的研究の応用
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been extensively studied for its potential in cancer treatment. The compound has been shown to inhibit the activity of several kinases that are involved in tumor growth and progression, including RAF kinase, VEGFR, and PDGFR. As a result, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been investigated as a potential therapy for a range of cancers, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
特性
製品名 |
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide |
|---|---|
分子式 |
C19H19N3O4S2 |
分子量 |
417.5 g/mol |
IUPAC名 |
2-methyl-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-4-2-3-5-15(13)18(23)21-19-20-16-7-6-14(12-17(16)27-19)28(24,25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,20,21,23) |
InChIキー |
CMCSZDSOJOSNCL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4 |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)
![3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B254597.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254603.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
